2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline typically involves a multi-step process. One common method starts with the halogenation of p-Chlorobenzotrifluoride to form 3,4-Dichlorobenzotrifluoride. This intermediate is then subjected to fluoridization and ammoniation reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to inhibition or activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Compared to other fluorinated anilines, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is unique due to the presence of both difluoro and trifluoromethyl groups. Similar compounds include:
- 2,6-Difluoro-4-(trifluoromethyl)aniline
- 2,3-Difluoro-4-methoxyphenol
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C13H6F7NO |
---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-1-2-9(21)12(10(6)17)22-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H,21H2 |
InChI Key |
NGISHEAGGYMARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.